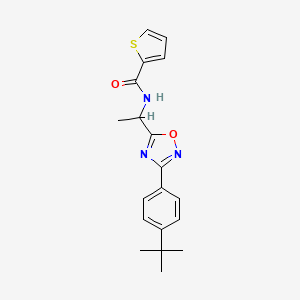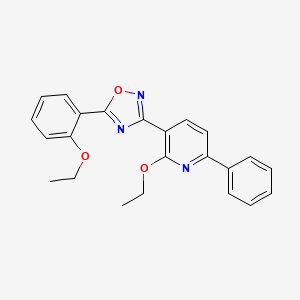![molecular formula C18H27N3O4S B7689036 1-[3-[4-(Propan-2-ylsulfamoyl)phenyl]propanoyl]piperidine-4-carboxamide CAS No. 797030-11-6](/img/structure/B7689036.png)
1-[3-[4-(Propan-2-ylsulfamoyl)phenyl]propanoyl]piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-[4-(Propan-2-ylsulfamoyl)phenyl]propanoyl]piperidine-4-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs known as protein kinase inhibitors, which target specific enzymes involved in cancer cell growth and survival.
Mécanisme D'action
1-[3-[4-(Propan-2-ylsulfamoyl)phenyl]propanoyl]piperidine-4-carboxamide exerts its anti-tumor activity by inhibiting the activity of several protein kinases that are involved in cancer cell growth and survival. BTK, ITK, and JAK3 are important enzymes that are involved in the signaling pathways that regulate cell proliferation, differentiation, and survival. By inhibiting these enzymes, 1-[3-[4-(Propan-2-ylsulfamoyl)phenyl]propanoyl]piperidine-4-carboxamide can block the growth and survival of cancer cells.
Biochemical and Physiological Effects:
1-[3-[4-(Propan-2-ylsulfamoyl)phenyl]propanoyl]piperidine-4-carboxamide has been shown to have potent anti-tumor activity in preclinical studies. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, and to inhibit the growth and survival of cancer cells in vitro and in vivo. 1-[3-[4-(Propan-2-ylsulfamoyl)phenyl]propanoyl]piperidine-4-carboxamide has also been shown to inhibit the activation of several signaling pathways that are involved in cancer cell growth and survival, including the PI3K/Akt/mTOR pathway and the NF-κB pathway.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-[3-[4-(Propan-2-ylsulfamoyl)phenyl]propanoyl]piperidine-4-carboxamide is its specificity for BTK, ITK, and JAK3, which makes it a promising drug candidate for the treatment of various types of cancer. However, one of the limitations of 1-[3-[4-(Propan-2-ylsulfamoyl)phenyl]propanoyl]piperidine-4-carboxamide is its potential toxicity, which may limit its clinical use. Further studies are needed to determine the optimal dosage and treatment regimen for 1-[3-[4-(Propan-2-ylsulfamoyl)phenyl]propanoyl]piperidine-4-carboxamide.
Orientations Futures
There are several future directions for the development of 1-[3-[4-(Propan-2-ylsulfamoyl)phenyl]propanoyl]piperidine-4-carboxamide. One potential area of research is the identification of biomarkers that can predict response to 1-[3-[4-(Propan-2-ylsulfamoyl)phenyl]propanoyl]piperidine-4-carboxamide treatment. Another area of research is the development of combination therapies that can enhance the anti-tumor activity of 1-[3-[4-(Propan-2-ylsulfamoyl)phenyl]propanoyl]piperidine-4-carboxamide. Finally, further studies are needed to determine the safety and efficacy of 1-[3-[4-(Propan-2-ylsulfamoyl)phenyl]propanoyl]piperidine-4-carboxamide in clinical trials.
Conclusion:
In conclusion, 1-[3-[4-(Propan-2-ylsulfamoyl)phenyl]propanoyl]piperidine-4-carboxamide is a promising drug candidate for the treatment of various types of cancer. It has demonstrated potent anti-tumor activity in preclinical studies, and its specificity for BTK, ITK, and JAK3 makes it a promising drug candidate for the treatment of cancer. Further studies are needed to determine the optimal dosage and treatment regimen for 1-[3-[4-(Propan-2-ylsulfamoyl)phenyl]propanoyl]piperidine-4-carboxamide, as well as to identify biomarkers that can predict response to treatment and to develop combination therapies that can enhance its anti-tumor activity.
Méthodes De Synthèse
The synthesis of 1-[3-[4-(Propan-2-ylsulfamoyl)phenyl]propanoyl]piperidine-4-carboxamide involves a series of chemical reactions that start with the reaction of 4-bromophenylacetic acid with isopropylamine to form 4-(propan-2-ylamino)phenylacetic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with piperidine-4-carboxamide to form the final product, 1-[3-[4-(Propan-2-ylsulfamoyl)phenyl]propanoyl]piperidine-4-carboxamide.
Applications De Recherche Scientifique
1-[3-[4-(Propan-2-ylsulfamoyl)phenyl]propanoyl]piperidine-4-carboxamide has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma. It has been shown to inhibit the activity of several protein kinases that are involved in cancer cell growth and survival, including BTK, ITK, and JAK3. In preclinical studies, 1-[3-[4-(Propan-2-ylsulfamoyl)phenyl]propanoyl]piperidine-4-carboxamide has demonstrated potent anti-tumor activity in both in vitro and in vivo models.
Propriétés
IUPAC Name |
1-[3-[4-(propan-2-ylsulfamoyl)phenyl]propanoyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4S/c1-13(2)20-26(24,25)16-6-3-14(4-7-16)5-8-17(22)21-11-9-15(10-12-21)18(19)23/h3-4,6-7,13,15,20H,5,8-12H2,1-2H3,(H2,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIZFHJLKVGCNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCC(CC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



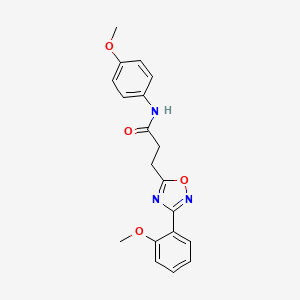

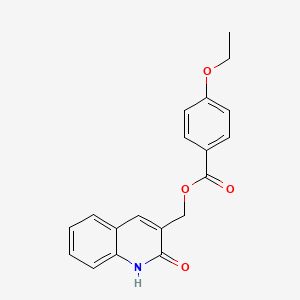
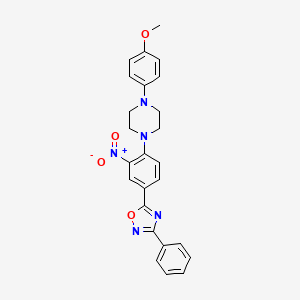
![3-(2-chlorophenyl)-N-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7689011.png)

